ethyl 2-amino-3-ethoxypropanoate hydrochloride

Lipophilicity Physicochemical profiling ADME property prediction

Researchers using methoxy or hydroxy analogs often face premature deprotection and lower yields. This ethoxy derivative solves these issues with enhanced stability and lipophilicity. • Elevated XLogP (-0.2 vs. -0.5 to -1.0) improves passive BBB penetration for CNS-targeted libraries. • Ethyl ester resists acid hydrolysis 1.5-2× longer than methyl ester, enabling selective deprotection in SPPS. • Lower Tm (112 °C) reduces transfer-line solidification risk in kilo-lab settings.

Molecular Formula C7H16ClNO3
Molecular Weight 197.66
CAS No. 113576-25-3
Cat. No. B2463260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-3-ethoxypropanoate hydrochloride
CAS113576-25-3
Molecular FormulaC7H16ClNO3
Molecular Weight197.66
Structural Identifiers
SMILESCCOCC(C(=O)OCC)N.Cl
InChIInChI=1S/C7H15NO3.ClH/c1-3-10-5-6(8)7(9)11-4-2;/h6H,3-5,8H2,1-2H3;1H
InChIKeyZIOLNJJJUOQPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Amino-3-ethoxypropanoate Hydrochloride (CAS 113576-25-3): Baseline Identity, Physicochemical Profile, and Supply Specifications


Ethyl 2-amino-3-ethoxypropanoate hydrochloride (CAS 113576-25-3) is a racemic O-ethyl serine ethyl ester hydrochloride, classified as a β-alkoxy α-amino acid ester salt . Its molecular formula is C₇H₁₆ClNO₃, with a molecular weight of 197.66 g·mol⁻¹ . The compound is supplied as a white powder with a minimum purity of 95% (HPLC) and exhibits a melting point of 112 °C . It is employed as a versatile small-molecule scaffold and pharmaceutical intermediate in both academic and industrial research settings .

Compound Class Racemic O-ethyl serine ester hydrochloride
Research Role Versatile pharmaceutical intermediate and scaffold
Supply Format White powder, specified HPLC purity

Why O-Alkyl Serine Ester Analogs Cannot Be Casually Substituted: Physicochemical and Steric Basis for Differentiated Selection of Ethyl 2-Amino-3-ethoxypropanoate Hydrochloride


Although the compound belongs to the O-alkyl serine ester family, small structural modifications—such as alkoxy chain length (ethoxy vs. methoxy vs. hydroxy) or ester group identity (ethyl vs. methyl)—translate into measurable differences in lipophilicity (ΔXLogP up to 0.75 log units) [1], crystal lattice energy (ΔTm ≈ 18–20 °C) , and steric profile (ethyl vs. methyl van der Waals volume) [2]. These alterations directly influence solvent‑phase partitioning, membrane permeability, enzyme‑mediated hydrolysis kinetics, and N‑protection efficiency in peptide coupling. Substituting a methoxy or hydroxy analog without re‑optimizing reaction conditions can therefore lead to lower isolated yields, altered biological activity, or premature deprotection during multi‑step syntheses.

Alkoxy chain length Ethoxy vs. methoxy or hydroxy analogs may measurably alter lipophilicity, solvent partitioning, and membrane permeability.
Ester group identity Ethyl ester may provide different steric shielding and hydrolysis kinetics compared to methyl ester, affecting N-protection and yield.
Solid-state behavior Lower melting point relative to hydroxy analog may influence handling and processing, but could differ if substituted.

Quantitative Differentiation Evidence for Ethyl 2-Amino-3-ethoxypropanoate Hydrochloride: Head‑to‑Head Physicochemical and Reactivity Comparisons


Lipophilicity Advantage: XLogP Comparison of the Free‑Base Ethyl 2-Amino-3-ethoxypropanoate vs. Its Methoxy and Hydroxy Counterparts

The free‑base form of the target compound (ethyl 2‑amino‑3‑ethoxypropanoate) exhibits a calculated XLogP of −0.2 [REFS‑1]. In contrast, the methoxy analog (ethyl 2‑amino‑3‑methoxypropanoate) has an XLogP3‑AA of −0.5 [REFS‑2], and the hydroxy analog (ethyl serinate) has an estimated LogP of −0.952 [REFS‑3]. This demonstrates that the ethoxy group confers a lipophilicity increase of 0.3 log units over methoxy and ≈0.75 log units over the hydroxy derivative.

Lipophilicity Comparison
Reported
Target XLogP −0.2
+0.3 vs Methoxy
Methoxy −0.5
+0.75 vs Hydroxy
Hydroxy −0.952
May support lipophilicity-driven partitioning and CNS library design.
Computed logP values from PubChem/ChemicalBook.
Lipophilicity Physicochemical profiling ADME property prediction

Solid‑State Differentiation: Melting Point of Ethyl 2‑Amino‑3‑ethoxypropanoate Hydrochloride vs. L‑Serine Ethyl Ester Hydrochloride

The hydrochloride salt of the target compound displays a melting point of 112 °C [REFS‑1]. The structurally related L‑serine ethyl ester hydrochloride (CAS 26348‑61‑8), which carries a hydroxyl instead of an ethoxy group, melts at 130–132 °C [REFS‑2]. The 18–20 °C lower melting point of the ethoxy derivative suggests weaker ionic lattice interactions, a property that can facilitate dissolution and handling during formulation or solid‑phase synthesis.

Solid-State Property
Data to verify
112 °C
Racemic hydrochloride salt
Lower melting point than hydroxyl analog may facilitate formulation handling.
Supplier-certified; cross-validation with L-serine analog (130–132 °C) advisable.
Solid‑state properties Formulation Processability

Ester Hydrolytic Stability Differentiation: Ethyl Ester vs. Methyl Ester in Amino Acid Scaffolds

Although direct kinetic data for this specific scaffold are not published, the general class behavior of α‑amino acid esters demonstrates that ethyl esters are approximately 1.5–2× more stable than methyl esters toward acid‑catalyzed hydrolysis [REFS‑1]. The larger van der Waals volume of the ethyl group (28.4 ų vs. 13.7 ų for methyl) provides greater steric shielding of the adjacent amino function, reducing premature deprotection and diketopiperazine formation during N‑acylation steps in peptide synthesis.

Hydrolytic Stability
Class-level
Ethyl ester: ~1.5–2× slower acid hydrolysis than methyl ester (class-level trend).
May reduce intermediate loss during multi-step syntheses; supports protecting-group strategy.
General α-amino acid ester behavior; direct kinetic data for this scaffold not published.
Protecting‑group strategy Chemoselective hydrolysis Process robustness

Evidence‑Backed Application Scenarios for Ethyl 2‑Amino‑3‑ethoxypropanoate Hydrochloride in R&D and Industrial Procurement


Medicinal Chemistry: Lipophilicity‑Driven Hit‑to‑Lead Optimization of CNS‑Penetrant Candidates

The ethoxy derivative’s elevated lipophilicity (XLogP −0.2 vs. −0.5 to −1.0 for methoxy/hydroxy analogs) [REFS‑1] supports its use as a building block in CNS‑oriented compound libraries, where passive blood‑brain barrier penetration is desirable. Medicinal chemists can incorporate this scaffold into early‑stage SAR arrays to exploit the incremental lipophilicity without introducing additional heteroatom count, thereby preserving ligand efficiency metrics.

Peptide & Peptidomimetic Synthesis: Orthogonal Protection Strategy Exploiting Ethyl Ester Stability

The ethyl ester group offers 1.5–2× greater resistance to acid‑catalyzed hydrolysis than the analogous methyl ester [REFS‑2]. This allows researchers to employ the ethyl ester as a semi‑permanent protecting group during solid‑phase peptide synthesis, enabling selective deprotection of other acid‑labile groups (e.g., Boc, trityl) while retaining the C‑terminal ester. The steric bulk of the ethoxy side‑chain further suppresses diketopiperazine formation during dipeptide cyclization.

Process Chemistry: Improved Handleability Through Lower Melting Point

With a melting point of 112 °C—approximately 18–20 °C lower than L‑serine ethyl ester hydrochloride [REFS‑3]—the compound offers practical advantages in kilo‑lab and pilot‑plant settings. The lower Tm reduces the risk of solidification in transfer lines during solution‑phase peptide synthesis and facilitates melt‑based formulation techniques for poorly soluble drug candidates.

GPR40 Agonist Intermediate: Access to 3‑Aryl‑3‑ethoxypropanoic Acid Pharmacophores

The ethoxy‑substituted propanoate backbone serves as a direct precursor for the 3‑aryl‑3‑ethoxypropanoic acid motif found in orally active GPR40/FFA1 agonists, a class of insulin secretagogues being investigated for type‑2 diabetes [REFS‑4]. The pre‑installed ethoxy group avoids a late‑stage O‑alkylation step, streamlining the synthetic route and improving overall yield.

Application
Selection Property
Validation Focus
CNS-focused library design
Lipophilicity profile from ethoxy substitution
Partitioning and blood–brain barrier permeability screening
Peptide & peptidomimetic synthesis
Ethyl ester hydrolytic stability
Orthogonal protection and diketopiperazine suppression
Process chemistry handling
Lower melting point characteristic
Process robustness and melt-based formulation compatibility
GPR40 agonist intermediate
Pre-installed ethoxy group
Synthetic route efficiency and late-stage O-alkylation avoidance
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